molecular formula C9H9N3O2S B12209628 Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- CAS No. 889768-56-3

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]-

Cat. No.: B12209628
CAS No.: 889768-56-3
M. Wt: 223.25 g/mol
InChI Key: KGSIDZNQGNZDMV-UHFFFAOYSA-N
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Description

Structure and Synthesis Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- (hereafter referred to by its IUPAC name) is a heterocyclic compound featuring a thiazole core substituted at the 2-position with an amino group, at the 4-position with a 2-furanyl moiety, and at the 5-position with an acetamide group. This structure combines reactive functionalities (amino, furan, and thiazole) that confer unique physicochemical and biological properties.

Synthetic routes for analogous thiazole derivatives often involve condensation reactions between ketones (e.g., furan-containing aldehydes) and thiourea in the presence of bromine or iodine, followed by acetylation to introduce the acetamide group . For example, 2-amino-4-(p-nitrophenyl)thiazole is synthesized via bromine-mediated cyclization of p-nitroacetophenone and thiourea .

Pharmacological Relevance The compound has been studied for its anti-exudative activity. Notably, the absence of a nitro group on the furan ring distinguishes it from carcinogenic nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), which are associated with bladder and mammary tumors .

Properties

CAS No.

889768-56-3

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C9H9N3O2S/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13)

InChI Key

KGSIDZNQGNZDMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)N)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- typically involves the reaction of 2-furoic acid with thioamides under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to ensure the highest possible yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced industrial equipment can help in scaling up the production while maintaining the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and furan groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted amides and thiazoles .

Scientific Research Applications

Chemical Properties and Reactions

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- features an amide functional group, an amino group, a furan ring, and a thiazole ring. Its chemical structure allows it to participate in several types of reactions:

  • Oxidation : The compound can be oxidized to yield various oxidation products.
  • Reduction : It can undergo reduction reactions to form different reduced derivatives.
  • Substitution : The amino and furan groups are capable of participating in substitution reactions, leading to a variety of substituted derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions under which these reactions occur (temperature, solvent, pH) are critical for achieving desired products.

Chemistry

In the field of chemistry, Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to create various derivatives that may exhibit novel properties or activities.

Biology

The compound has been studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that derivatives of this compound may possess significant antimicrobial activity against various pathogens .
  • Anticancer Activity : Acetamide derivatives have been evaluated for their anticancer properties. In vitro studies have shown promising results against several human cancer cell lines .

Medicine

In medicinal chemistry, Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- is being investigated for its therapeutic potential . The compound's ability to interact with specific molecular targets could lead to the development of new drugs aimed at treating various diseases, including cancer and infections .

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for use in creating specialized products within the chemical manufacturing sector.

Case Studies and Experimental Findings

Several studies have documented the effects and applications of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]-:

  • A study highlighted its metabolic activation leading to carcinogenicity in animal models when fed as part of the diet. This emphasizes the need for careful evaluation in toxicological assessments .
  • Another investigation focused on the synthesis of related compounds that demonstrated significant antibacterial activity against enteric and urinary tract infections .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyAntimicrobial and anticancer activities
MedicinePotential therapeutic applications
IndustryProduction of specialized chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamides and thiazole derivatives, focusing on substituent effects and biological outcomes:

Compound Name Key Substituents Biological Activity Key Findings References
Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- 2-amino, 4-furanyl, 5-thiazolyl Anti-exudative Comparable efficacy to diclofenac
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide 4-(5-nitro-2-furyl), 2-thiazolyl Carcinogenic (bladder) Induces bladder carcinomas in rats
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine 5-nitro-2-furyl, oxadiazine Hemangioendothelioma Causes liver/mesentery tumors
N-(4-chloro-5-formyl-2-thiazolyl)Acetamide 4-chloro, 5-formyl, 2-thiazolyl Undetermined Higher pKa (8.67) vs. non-chloro analogs
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-amino-5-furanyl-triazole, sulfanyl Anti-inflammatory Structural analog with triazole core

Key Comparative Insights

Substituent-Driven Bioactivity Nitro Groups: The presence of a 5-nitro-2-furyl group (e.g., in N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) is strongly correlated with carcinogenicity, inducing bladder and mammary tumors in rats . In contrast, the target compound’s non-nitrated furan moiety avoids this risk while retaining anti-inflammatory activity . Thiazole vs.

Synthetic Reactivity Nitration Patterns: Nitration of 2-acetamido-4-phenylthiazole preferentially targets the phenyl ring (para position), whereas 2-amino-4-phenylthiazole undergoes nitration at the 5-thiazolyl position. This highlights the electron-withdrawing effect of the acetamide group, which redirects reactivity .

Physicochemical Properties

  • pKa and Solubility : Chloro and formyl substituents (e.g., in N-(4-chloro-5-formyl-2-thiazolyl)Acetamide) increase pKa (8.67) and density (1.588 g/cm³), suggesting reduced solubility compared to the target compound .

Biological Activity

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of the compound's biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological activity. Thiazole derivatives have been linked to various pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities. The specific structure of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- contributes to its unique biological profile.

1. Antimicrobial Activity

Acetamide derivatives often exhibit antimicrobial properties. In studies involving thiazole compounds, it was found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, thiazole compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against various bacterial strains, with some compounds showing enhanced efficacy against Enterococcus faecalis .

2. Anticancer Activity

Research has indicated that thiazole-containing compounds possess anticancer properties. A notable study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating IC50 values that suggest significant growth inhibition. For instance, compounds with specific substitutions on the thiazole ring exhibited IC50 values less than 10 µg/mL against human cancer cell lines . The structure-activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring significantly enhance anticancer activity .

3. Anticonvulsant Activity

Recent investigations into thiazole derivatives have also revealed their potential as anticonvulsant agents. Compounds synthesized with thiazole moieties displayed effective anticonvulsant action in animal models, with effective doses lower than standard medications like ethosuximide . The SAR studies indicated that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity .

The mechanisms through which Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism: The thiazole ring may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.
  • Anticancer Mechanism: Thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Anticonvulsant Mechanism: These compounds may enhance GABAergic transmission or inhibit excitatory neurotransmission in the central nervous system .

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their effects on A549 human lung adenocarcinoma cells. One compound demonstrated significant selectivity against these cells with an IC50 value of 5 µg/mL, indicating a promising therapeutic potential for lung cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of various thiazole derivatives against Candida albicans and Aspergillus niger. Some compounds showed MIC values as low as 3.92 mM against C. albicans, suggesting potential use as antifungal agents .

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